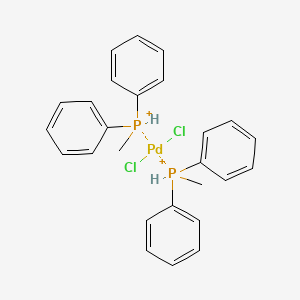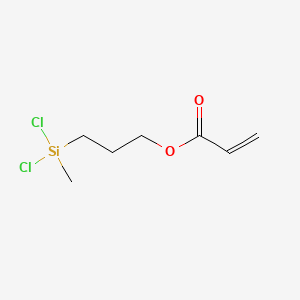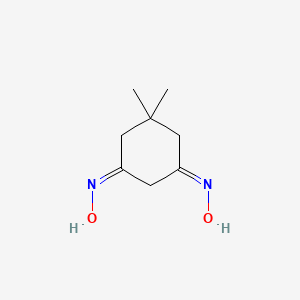
Dichlorobis(methyldiphenylphosphine)palladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis(methyldiphenylphosphine)palladium(II) is a palladium (II) complex with two chloride ligands and two methyldiphenylphosphine ligands . It is often used as a catalyst in various reactions .
Molecular Structure Analysis
The molecular structure of Dichlorobis(methyldiphenylphosphine)palladium(II) consists of a palladium (II) atom at the center, surrounded by two chloride ligands and two methyldiphenylphosphine ligands . The molecular weight is 577.76 .Chemical Reactions Analysis
Dichlorobis(methyldiphenylphosphine)palladium(II) is used as a catalyst in various reactions, including Buchwald-Hartwig Cross Coupling Reaction, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical and Chemical Properties Analysis
Dichlorobis(methyldiphenylphosphine)palladium(II) is a solid substance . Its exact physical properties such as melting point, boiling point, and solubility are not mentioned in the search results.Applications De Recherche Scientifique
Catalysis in Organic Synthesis :
- It's used as a catalyst in the Suzuki–Miyaura cross-coupling reaction, which is significant for the synthesis of complex organic molecules. This process is highly efficient and tolerates a wide range of functional groups (Mphahlele & Oyeyiola, 2011).
- The compound has also been utilized in the palladium-catalyzed cross-methylation of aryl chlorides, showcasing its versatility in different types of organic reactions (Blum et al., 2000).
Chemical Synthesis and Transformations :
- It catalyzes the reductive N-heterocyclization of nitroarenes, which is a novel method for synthesizing indole and 2H-indazole derivatives. This showcases its role in facilitating complex chemical transformations (Akazome, Kondo, & Watanabe, 1994).
- The compound is used in the selective transformation of N-(2-nitrobenzylidene)amines into 2H-indazole derivatives, illustrating its role in specific chemical conversions (Akazome, Kondo, & Watanabe, 1991).
Material Science Applications :
- It has been used in sol-gel entrapped form as a recyclable catalyst for cross-coupling reactions. This application is particularly notable for its contribution to green chemistry and sustainability (Talhami et al., 2006).
Asymmetric Synthesis and Chiral Chemistry :
- The compound plays a role in asymmetric syntheses, where it is used to promote specific reactions that result in chiral products. This is crucial in the production of substances that have specific optical properties (Leung et al., 1998).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dichlorobis(methyldiphenylphosphine)palladium(II) involves the reaction of palladium(II) chloride with methyldiphenylphosphine in the presence of a reducing agent.", "Starting Materials": [ "Palladium(II) chloride", "Methyldiphenylphosphine", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Add methyldiphenylphosphine to a solution of palladium(II) chloride in a suitable solvent (e.g. ethanol)", "Add a reducing agent (e.g. sodium borohydride) to the mixture to reduce the palladium(II) to palladium(0)", "Heat the mixture to reflux for several hours to allow the reaction to proceed", "Cool the mixture and filter off any precipitate", "Wash the precipitate with a suitable solvent (e.g. diethyl ether) to remove any impurities", "Dry the product under vacuum to obtain Dichlorobis(methyldiphenylphosphine)palladium(II)" ] } | |
Numéro CAS |
52611-08-2 |
Formule moléculaire |
C26H28Cl2P2Pd+2 |
Poids moléculaire |
579.8 g/mol |
Nom IUPAC |
dichloropalladium;methyl(diphenyl)phosphanium |
InChI |
InChI=1S/2C13H13P.2ClH.Pd/c2*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;;;/h2*2-11H,1H3;2*1H;/q;;;;+2 |
Clé InChI |
GTSFBKGHQLDFHU-UHFFFAOYSA-N |
SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.Cl[Pd]Cl |
SMILES canonique |
C[PH+](C1=CC=CC=C1)C2=CC=CC=C2.C[PH+](C1=CC=CC=C1)C2=CC=CC=C2.Cl[Pd]Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Dichlorobis(methyldiphenylphosphine)palladium(II) as described in the research?
A1: Dichlorobis(methyldiphenylphosphine)palladium(II) acts as a catalyst in the biscarbonylation of aryl halides with amines. [] This means it facilitates the introduction of a carbonyl group (C=O) into organic molecules, a crucial process in synthesizing various chemicals. []
Q2: What spectroscopic data is available for characterizing Dichlorobis(methyldiphenylphosphine)palladium(II)?
A2: The research provides ¹H NMR (Proton Nuclear Magnetic Resonance) data for the compound. In deuterated chloroform (CDCl3), a triplet signal is observed at δ 4.2 ppm, attributed to the methyl group (CH3) attached to the phosphorus atom. [] This information helps confirm the structure and purity of the synthesized compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B1588445.png)


![5-Ethoxyimidazo[1,2-a]pyridine](/img/structure/B1588449.png)


